molecular formula C15H18O B14119337 1-(Cyclohexylethynyl)-4-methoxybenzene

1-(Cyclohexylethynyl)-4-methoxybenzene

Cat. No.: B14119337
M. Wt: 214.30 g/mol
InChI Key: QZNNPVLHDNBQLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclohexylethynyl)-4-methoxybenzene is an organic compound characterized by a cyclohexyl group attached to an ethynyl group, which is further connected to a methoxy-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclohexylethynyl)-4-methoxybenzene typically involves the following steps:

    Formation of the Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Methoxy Substitution: The methoxy group can be introduced through a nucleophilic substitution reaction, where a methoxide ion displaces a leaving group on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclohexylethynyl)-4-methoxybenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the ethynyl group to an ethyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

    Substitution: Sodium methoxide (NaOCH₃), other nucleophiles

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Ethyl-substituted benzene derivatives

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

1-(Cyclohexylethynyl)-4-methoxybenzene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclohexylethynyl)-4-methoxybenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The ethynyl group can participate in π-π interactions, while the methoxy group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

1-(Cyclohexylethynyl)-4-methoxybenzene can be compared with other similar compounds, such as:

    1-(Cyclohexylethynyl)-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group, which may alter its reactivity and biological activity.

    1-(Cyclohexylethynyl)-4-methylbenzene:

Uniqueness: The presence of the methoxy group in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. This uniqueness can influence its reactivity, binding interactions, and overall utility in various applications.

Properties

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

1-(2-cyclohexylethynyl)-4-methoxybenzene

InChI

InChI=1S/C15H18O/c1-16-15-11-9-14(10-12-15)8-7-13-5-3-2-4-6-13/h9-13H,2-6H2,1H3

InChI Key

QZNNPVLHDNBQLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C#CC2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.